1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenylurea
Description
1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenylurea is a phenylurea derivative characterized by a 3-hydroxy-4,4-dimethylpentyl substituent attached to the urea backbone. The hydroxyl group enhances hydrophilicity, while the dimethyl moiety introduces steric bulk, likely influencing its interactions with biological targets and environmental stability.
Properties
IUPAC Name |
1-(3-hydroxy-4,4-dimethylpentyl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)12(17)9-10-15-13(18)16-11-7-5-4-6-8-11/h4-8,12,17H,9-10H2,1-3H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZIRMKBXIFUMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)NC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenylurea typically involves the reaction of 3-hydroxy-4,4-dimethylpentylamine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-Hydroxy-4,4-dimethylpentylamine+Phenyl isocyanate→this compound
The reaction is usually performed in an inert solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where the reaction takes place under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Formation of 1-(3-Oxo-4,4-dimethylpentyl)-3-phenylurea.
Reduction: Formation of 1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenylamine.
Substitution: Formation of various substituted phenylurea derivatives.
Scientific Research Applications
1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenylurea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenylurea involves its interaction with specific molecular targets. The hydroxy group and the phenylurea moiety can form hydrogen bonds and hydrophobic interactions with proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features and Properties of Phenylurea Derivatives
Environmental and Toxicological Profiles
- Degradation Pathways :
- FCF undergoes photochemical and biochemical cleavage to form hydroxylated metabolites, including glucosides . The target compound may follow similar pathways, with the hydroxy group facilitating faster degradation than chlorinated analogs.
- Chlorinated phenylureas (e.g., triclocarban) produce toxic chloroanilines upon degradation, whereas the target compound’s lack of halogens reduces this risk .
- Toxicity: Limited data exist for hydroxy-substituted phenylureas, but alkyl chain length and substituent polarity correlate with reduced acute toxicity in aquatic systems .
Biological Activity
1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenylurea is a compound of growing interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor binding. This article reviews the current understanding of its biological activity, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
This compound features a hydroxy group and a phenylurea moiety, which are critical for its biological interactions. The compound can undergo various chemical transformations, leading to derivatives that may possess enhanced biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxy group can form hydrogen bonds and hydrophobic interactions with proteins or enzymes, potentially leading to inhibition or modulation of their activity. The urea moiety is known to interact with amino acid residues in enzyme active sites, influencing enzymatic functions.
Enzyme Inhibition
Research indicates that this compound may inhibit various enzymes, which could be beneficial in therapeutic contexts. For instance, studies have shown that structural analogs of phenylureas exhibit significant enzyme inhibitory properties, suggesting that this compound may share similar characteristics.
Anticancer Activity
The compound has been investigated for its anticancer potential. A related study on phenylurea derivatives demonstrated significant antiproliferative effects against cancer cell lines such as HeLa and C6. These compounds exhibited notable activity in inhibiting cell growth, indicating that this compound may also possess similar anticancer properties .
Antimicrobial Activity
In vitro evaluations have shown promising antimicrobial effects against various pathogens. Compounds within this class have demonstrated efficacy against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as antimicrobial agents .
Case Study 1: Anticancer Evaluation
A series of phenylurea derivatives were synthesized and evaluated for anticancer activity. The most active compounds exhibited IC50 values in the low micromolar range against HeLa cells. This suggests that modifications to the phenylurea structure can significantly enhance its anticancer efficacy .
Case Study 2: Antimicrobial Screening
In a study focused on antimicrobial properties, several derivatives of phenylurea were tested against clinical isolates of MRSA. Results indicated that certain derivatives not only inhibited bacterial growth but also displayed low cytotoxicity towards human cells, making them promising candidates for further development .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
